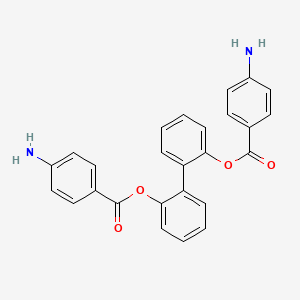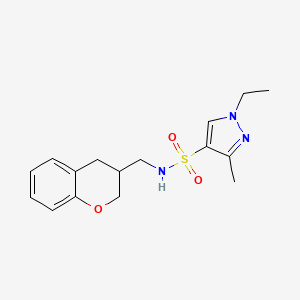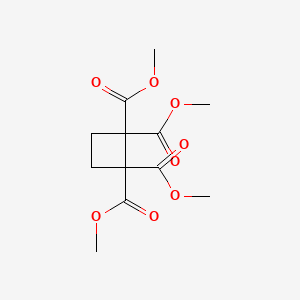![molecular formula C13H16N2O3S B5514544 methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)
methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate often involves complex reactions. For example, a related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, was synthesized through a two-step process from corresponding indanones and phenyl isothiocyanates, showcasing tubulin polymerization inhibition properties (Minegishi et al., 2015). Another study detailed a novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlighting the versatility in synthesizing complex molecules (Kovalenko et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant insights into the spatial arrangements and electronic properties. For instance, the study of molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene provided valuable information on the impact of substituents on charge distribution and molecular conformation (Kovalevsky et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives are diverse and yield compounds with a wide range of properties. For example, aminomethylation reactions with morpholine have been employed to create aminomethylated derivatives under mild conditions, highlighting the reactivity and functional group transformations possible with morpholine-based compounds (Mondal et al., 2017).
Physical Properties Analysis
The physical properties of compounds similar to this compound can be deduced from their crystal structures and intermolecular interactions. Studies on related molecules like methyl 4-(fluorocarbonyl)benzoate reveal how molecular geometry influences physical properties such as melting points and solubility (Burns & Hagaman, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of morpholine derivatives are influenced by their structural features. For instance, the presence of morpholine and its interactions with other functional groups in the molecule can affect the compound's acidity, basicity, and susceptibility to undergo various chemical reactions. The synthesis and analysis of compounds like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate provide insights into such chemical behaviors (Kovalenko et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(morpholine-4-carbothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-12(16)10-2-4-11(5-3-10)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYDQTQAKCUZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)
![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)

![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)
![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)
